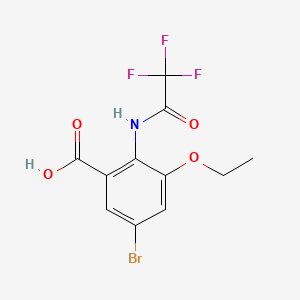
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is a complex organic compound with the molecular formula C11H9BrF3NO4. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoroacetamido group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Trifluoroacetamidation: The incorporation of a trifluoroacetamido group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Ethoxylation often involves the use of ethyl alcohol and a strong acid catalyst. Trifluoroacetamidation typically requires trifluoroacetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethoxy group can also participate in various chemical interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the ethoxy and trifluoroacetamido groups.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups instead of one ethoxy and one trifluoroacetamido group.
5-Bromo-3-ethoxy-2-fluorophenylboronic acid: Similar but contains a boronic acid group instead of a benzoic acid core.
Uniqueness
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H9BrF3NO4 |
|---|---|
Molecular Weight |
356.09 g/mol |
IUPAC Name |
5-bromo-3-ethoxy-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H9BrF3NO4/c1-2-20-7-4-5(12)3-6(9(17)18)8(7)16-10(19)11(13,14)15/h3-4H,2H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
BOSSWKLBFVTBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)

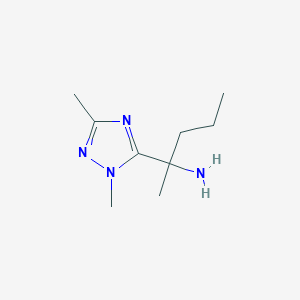
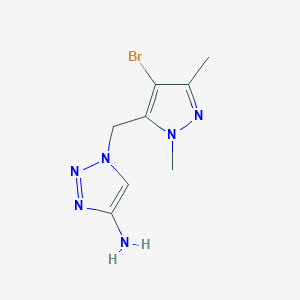
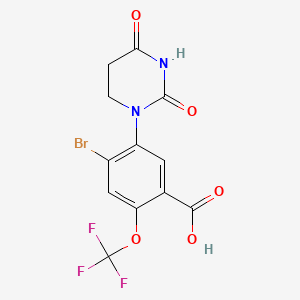
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
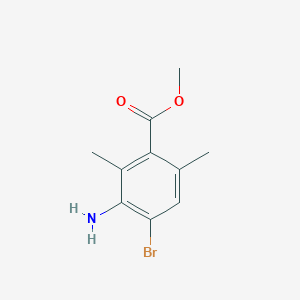
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
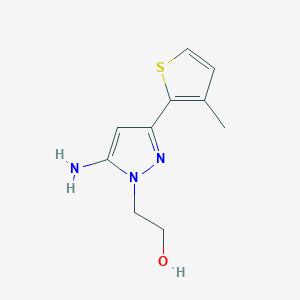
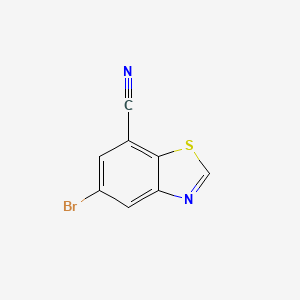
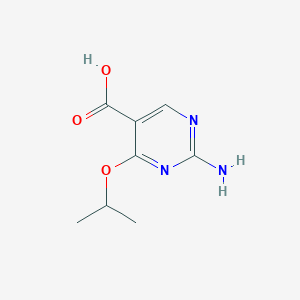
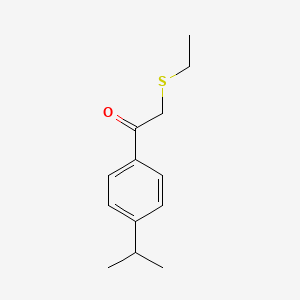
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)
